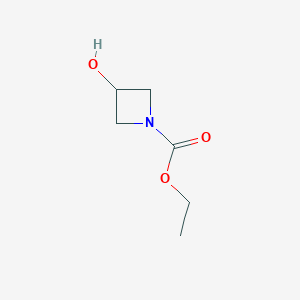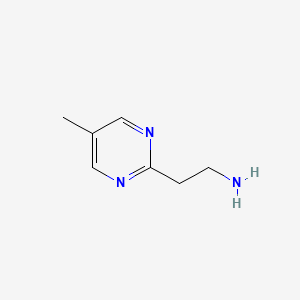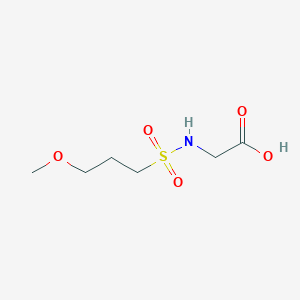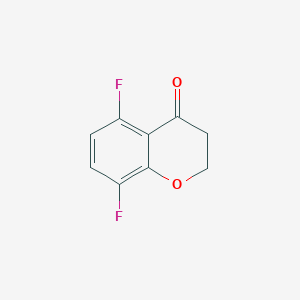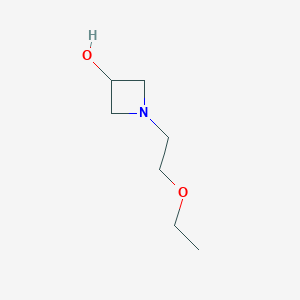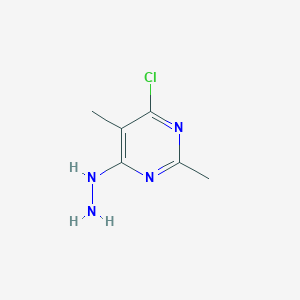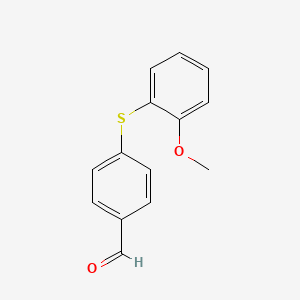![molecular formula C12H17NO B1428998 [1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine CAS No. 1343224-26-9](/img/structure/B1428998.png)
[1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine
説明
[1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine, also known as CMEA, is an organic compound used in a variety of scientific research applications. It is a cyclic amine that is used as a building block for the synthesis of other compounds, and has been studied for its potential as a drug target. CMEA has a wide range of biochemical and physiological effects, and has been used in various laboratory experiments.
科学的研究の応用
Antimicrobial Applications
The study by Mammadbayli et al. (2018) explored aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl) propane, closely related to [1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine. The research found these compounds effective as antimicrobial additives in lubricating oils, showcasing significant activity against bacteria and fungi. This implies potential antimicrobial applications for compounds structurally similar to [1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine (Mammadbayli et al., 2018).
Synthesis and Chemical Reactions
- Nakamura et al. (2003) reported on the palladium-catalyzed hydrocarbonation and hydroamination of 3,3-dihexylcyclopropene, which is structurally related to [1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine. The reaction with carbon and amine pronucleophiles yielded allylated nucleophiles efficiently, indicating potential synthetic pathways for related compounds (Nakamura et al., 2003).
- Al-taweel et al. (2019) discussed palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines, leading to a series of compounds structurally similar to [1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine. This research indicates potential pathways for synthesizing related amines (Al-taweel et al., 2019).
Cyclopropyl Compounds in Medicinal Chemistry
- Derosa et al. (2018) highlighted the significance of small molecules containing cyclopropane-heteroatom linkages, common in medicinal chemistry, and presented a scalable Chan-Lam cyclopropylation reaction. This method is pertinent for synthesizing cyclopropyl aryl ethers and cyclopropyl amine derivatives, indicating the relevance of [1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine in medicinal chemistry (Derosa et al., 2018).
- Piekarska-Bartoszewicz and Tcmeriusz (1993) synthesized ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids. This suggests the potential of [1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine in synthesizing novel sugar derivatives with potential pharmaceutical applications (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Cyclopropylation in Organic Synthesis
The research by Kadikova et al. (2015) on the synthesis of cyclopropyl amines highlights the importance of cyclopropyl groups in organic synthesis. This research demonstrates the efficacy of aluminum carbenoids for preparing cyclopropyl amines, indicating the relevance of cyclopropyl groups, like those in [1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine, in synthetic chemistry (Kadikova et al., 2015).
将来の方向性
特性
IUPAC Name |
1-cyclopropyl-2-(3-methylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-3-2-4-11(7-9)14-8-12(13)10-5-6-10/h2-4,7,10,12H,5-6,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROHOKGWMDIJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B1428915.png)
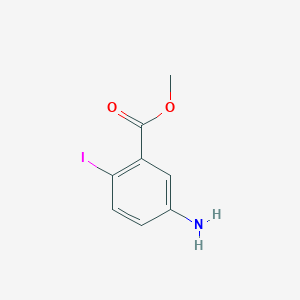
![2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1428919.png)
![3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1428924.png)
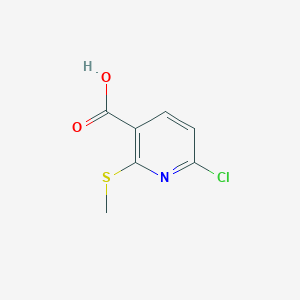
![2-[(Oxetan-3-yl)amino]ethan-1-ol](/img/structure/B1428926.png)

